molecular formula C20H18N2O4 B5319198 2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide

2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide

Cat. No. B5319198
M. Wt: 350.4 g/mol
InChI Key: ZWVUXNCKYPXFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK1379725A, and it is a selective and potent inhibitor of the protein kinase B (PKB) enzyme, which is also known as Akt. PKB plays a crucial role in regulating cellular processes such as cell growth, survival, and metabolism. Therefore, the inhibition of PKB by GSK1379725A has the potential to be an effective therapeutic approach for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

GSK1379725A works by inhibiting the PKB enzyme, which is a key regulator of cellular processes such as cell growth, survival, and metabolism. PKB is activated by various growth factors and cytokines, which promote cell growth and survival. However, the dysregulation of PKB signaling is frequently observed in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of PKB by GSK1379725A has the potential to be an effective therapeutic approach for these diseases.
Biochemical and Physiological Effects:
GSK1379725A has been shown to have several biochemical and physiological effects, including the inhibition of PKB activity, the reduction of cancer cell growth and survival, the improvement of glucose metabolism and insulin sensitivity, and the protection of neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using GSK1379725A in lab experiments include its potent and selective inhibition of PKB, its potential therapeutic applications in various diseases, and its ability to improve glucose metabolism and insulin sensitivity. However, the limitations of using GSK1379725A in lab experiments include its complex synthesis process, its potential toxicity and side effects, and its limited bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of GSK1379725A, including:
1. Optimization of the synthesis process to improve yield and purity.
2. Evaluation of the safety and toxicity of GSK1379725A in preclinical studies.
3. Investigation of the pharmacokinetics and bioavailability of GSK1379725A in animal models.
4. Development of novel formulations and delivery methods to improve the efficacy and bioavailability of GSK1379725A.
5. Evaluation of the therapeutic potential of GSK1379725A in clinical trials for various diseases, including cancer, diabetes, and neurodegenerative disorders.
6. Investigation of the mechanism of action of GSK1379725A in different cellular pathways and disease models.
7. Identification of potential drug targets and combination therapies for GSK1379725A in different diseases.
In conclusion, GSK1379725A is a promising chemical compound that has potential therapeutic applications in various diseases. Its potent and selective inhibition of PKB makes it an attractive target for drug development. However, further research is needed to optimize its synthesis process, evaluate its safety and toxicity, and investigate its pharmacokinetics and bioavailability. Clinical trials are also needed to evaluate its therapeutic potential in different diseases.

Synthesis Methods

The synthesis of GSK1379725A involves several steps, including the reaction of 2-amino-3-cyanopyridine with 2-methoxyphenol to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzaldehyde to form the final product. The synthesis of GSK1379725A is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

GSK1379725A has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, GSK1379725A has shown promising results as a potent inhibitor of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. This pathway plays a crucial role in promoting cancer cell growth and survival. Therefore, the inhibition of this pathway by GSK1379725A has the potential to be an effective treatment for cancer.
In diabetes research, GSK1379725A has been shown to improve insulin sensitivity and glucose metabolism in animal models. This compound has the potential to be an effective treatment for type 2 diabetes by improving glucose utilization and reducing insulin resistance.
In neurodegenerative disorder research, GSK1379725A has been shown to protect neurons from oxidative stress and inflammation. This compound has the potential to be an effective treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-hydroxy-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-17-10-4-5-11-18(17)26-20-14(7-6-12-21-20)13-22-19(24)15-8-2-3-9-16(15)23/h2-12,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVUXNCKYPXFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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